

structural comparison of mellitic acid and its anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Mellitic acid**

Cat. No.: **B123989**

[Get Quote](#)

A Comprehensive Structural Comparison of **Mellitic Acid** and Its Anhydride

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between an acid and its corresponding anhydride is crucial for predicting reactivity, designing synthetic pathways, and developing new materials. This guide provides an objective comparison of **mellitic acid** and mellitic anhydride, supported by physicochemical data and detailed experimental protocols.

Physicochemical Properties

Mellitic acid (benzene-1,2,3,4,5,6-hexacarboxylic acid) and its anhydride, mellitic trianhydride, share a common benzene core but exhibit significant differences in their chemical and physical properties due to the presence of carboxylic acid groups versus anhydride functionalities.

Property	Mellitic Acid	Mellitic Anhydride
Molecular Formula	$C_{12}H_6O_{12}$ [1] [2] [3]	$C_{12}O_9$ [4] [5]
Molecular Weight	342.17 g/mol [1] [3] [6]	288.12 g/mol [4] [7]
Appearance	White to light yellow crystalline powder [1] [8]	White, sublimable solid [4]
Melting Point	>300 °C (decomposes) [1]	161 °C [4]
Solubility in Water	Soluble [9] [10]	Reacts with water to form mellitic acid
Acidity (pKa)	pK ₁ : 0.68, pK ₂ : 2.21, pK ₃ : 3.52, pK ₄ : 5.09, pK ₅ : 6.32, pK ₆ : 7.49	Not applicable (hydrolyzes)

Structural Analysis

Mellitic Acid:

The structure of **mellitic acid** is characterized by a central benzene ring with six carboxylic acid groups.[\[1\]](#) Due to steric hindrance and intramolecular hydrogen bonding between adjacent carboxyl groups, the -COOH groups are twisted out of the plane of the benzene ring, resulting in a non-planar, propeller-like conformation.[\[3\]](#)[\[9\]](#) X-ray crystallography studies have confirmed this distorted structure.[\[3\]](#)

Mellitic Anhydride:

Mellitic anhydride is formed by the dehydration of **mellitic acid**, where three pairs of adjacent carboxylic acid groups cyclize to form three five-membered anhydride rings. This results in a more rigid and planar structure compared to **mellitic acid**.[\[11\]](#) The molecule is an oxocarbon, containing only carbon and oxygen.[\[4\]](#) While the isolated molecule is predicted to be planar, in the crystalline state, it can adopt a shallow propeller shape due to intermolecular interactions.[\[11\]](#)

Experimental Protocols

A variety of analytical techniques are employed to characterize and compare **mellitic acid** and its anhydride.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the crystalline state.

Methodology:

- Crystal Growth: Single crystals of **mellitic acid** are typically grown from an aqueous solution. [3] Crystals of mellitic anhydride can be obtained by sublimation.[4]
- Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Infrared (IR) Spectroscopy

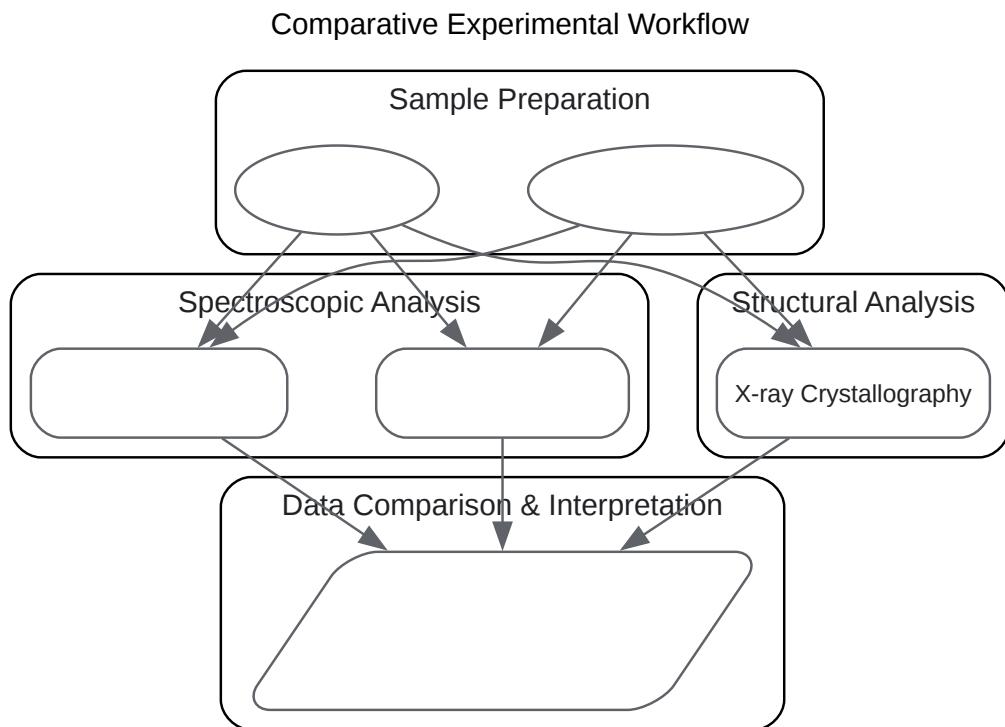
Objective: To identify the functional groups present in each molecule.

Methodology:

- Sample Preparation: Solid samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The sample is exposed to infrared radiation over a range of wavelengths (typically 4000-400 cm^{-1}).
- Spectral Analysis:
 - **Mellitic Acid:** The IR spectrum shows a broad absorption band in the 2500-3335 cm^{-1} region, characteristic of the O-H stretching of the carboxylic acid groups.[12] A strong C=O stretching band is observed around 1700-1725 cm^{-1} .[12]

- Mellitic Anhydride: The broad O-H band is absent. Instead, characteristic anhydride C=O stretching bands appear at higher frequencies, typically as a doublet.

Nuclear Magnetic Resonance (NMR) Spectroscopy


Objective: To probe the chemical environment of the carbon and hydrogen atoms.

Methodology:

- Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., D₂O for **mellitic acid**, or a dry organic solvent for the anhydride).
- Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.
- Spectral Analysis:
 - ¹³C NMR: Due to the high symmetry of both molecules, the ¹³C NMR spectrum is relatively simple. For **mellitic acid**, two peaks are expected: one for the six equivalent aromatic carbons and one for the six equivalent carboxyl carbons.
 - ¹H NMR: The ¹H NMR of **mellitic acid** in D₂O would show the disappearance of the acidic proton signal due to exchange with the solvent.

Visualizations

Caption: Dehydration of **mellitic acid** to form mellitic anhydride.

[Click to download full resolution via product page](#)

Caption: Workflow for comparative analysis of the two compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. Mellitic acid | SIELC Technologies [\[sielc.com\]](http://sielc.com)
- 3. Buy Mellitic acid | 517-60-2 [\[smolecule.com\]](http://smolecule.com)

- 4. Mellitic anhydride - Wikipedia [en.wikipedia.org]
- 5. mellitic anhydride - Wikidata [wikidata.org]
- 6. Mellitic Acid | C12H6O12 | CID 2334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mellitic Trianhydride | C12O9 | CID 255291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. usbio.net [usbio.net]
- 9. Mellitic acid - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [structural comparison of mellitic acid and its anhydride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123989#structural-comparison-of-mellitic-acid-and-its-anhydride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

